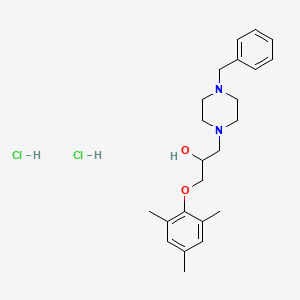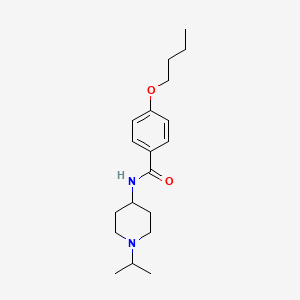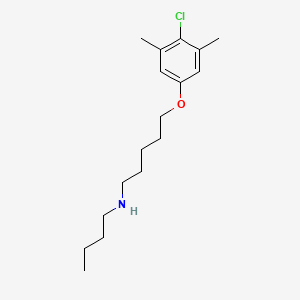![molecular formula C20H24BrNO3 B5218304 ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate](/img/structure/B5218304.png)
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate, also known as BBA, is a chemical compound that has been extensively researched for its potential use in various scientific applications. BBA is a derivative of adamantanecarboxylic acid and has a unique structure that makes it a promising candidate for drug discovery and development.
Aplicaciones Científicas De Investigación
Ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied for its potential use in drug discovery and development. It has been shown to have promising anti-cancer properties, specifically against breast cancer cells. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been studied for its potential use in treating viral infections, such as influenza.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate is not fully understood, but it is believed to work through multiple pathways. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the activity of various enzymes, including proteasomes and histone deacetylases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to modulate the immune system and reduce inflammation.
Biochemical and Physiological Effects:
ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has also been shown to reduce inflammation and modulate the immune system. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its unique structure, which makes it a promising candidate for drug discovery and development. Additionally, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has been extensively studied and has a well-established synthesis method. However, one limitation of using ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in lab experiments is its potential toxicity, as it has been shown to have cytotoxic effects in some cell lines.
Direcciones Futuras
There are many potential future directions for research on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. One direction is to further investigate its anti-cancer properties and potential use in cancer treatment. Additionally, research could focus on ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate's potential use in treating Alzheimer's disease and other neurodegenerative disorders. Furthermore, research could investigate the potential use of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate in treating viral infections, such as influenza. Overall, ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate has shown promising results in various scientific applications and warrants further research.
Métodos De Síntesis
The synthesis of ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate involves the reaction of 3-bromobenzoyl chloride with ethyl adamantanecarboxylate in the presence of a base. The resulting compound is then purified through column chromatography to obtain pure ethyl 4-[(3-bromobenzoyl)amino]-1-adamantanecarboxylate. This synthesis method has been optimized for high yield and purity and is widely used in research laboratories.
Propiedades
IUPAC Name |
ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO3/c1-2-25-19(24)20-9-12-6-14(10-20)17(15(7-12)11-20)22-18(23)13-4-3-5-16(21)8-13/h3-5,8,12,14-15,17H,2,6-7,9-11H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTIZQSJHWUWRNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C12CC3CC(C1)C(C(C3)C2)NC(=O)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[(3-bromobenzoyl)amino]adamantane-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylisonicotinamide](/img/structure/B5218225.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5218230.png)



![N~2~-(4-chlorophenyl)-N~1~-(2-ethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5218245.png)
![3-(3-chlorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5218256.png)
![methyl [5-(N-methylglycyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5218261.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B5218267.png)
![N-[2-(1-naphthylamino)-2-oxoethyl]-2-furamide](/img/structure/B5218270.png)
![ethyl 5-hydroxy-4-[(2-methyl-1-piperidinyl)methyl]-2-phenyl-1-benzofuran-3-carboxylate hydrochloride](/img/structure/B5218277.png)
![2-[2-(2-methylbenzoyl)hydrazino]-N-(2-methylphenyl)-2-oxoacetamide](/img/structure/B5218292.png)
![4-methyl-3-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-4H-1,2,4-triazole](/img/structure/B5218302.png)